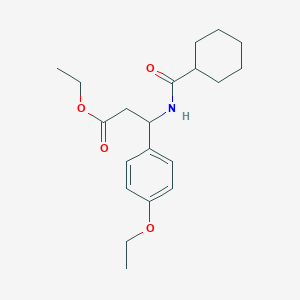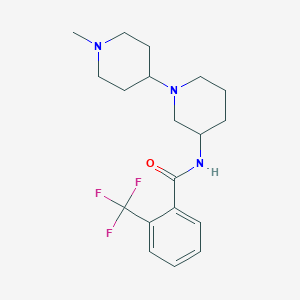![molecular formula C14H20ClNO2 B5979782 (E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride](/img/structure/B5979782.png)
(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride is a chemical compound with a complex structure that includes a benzodioxin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride typically involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions. The resulting benzodioxin intermediate is then reacted with an appropriate amine to introduce the ethylamine side chain. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the benzodioxin ring.
Reduction: Reduction reactions can be used to modify the double bond in the but-2-en-1-amine moiety.
Substitution: The amine group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce saturated amines.
科学的研究の応用
Chemistry
In chemistry, (E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of benzodioxin derivatives on cellular processes. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity as a neurotransmitter modulator or enzyme inhibitor.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The benzodioxin ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride is unique due to its benzodioxin ring, which is not present in many similar compounds. This structural feature may confer unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-3-4-9-15-11(2)14-10-16-12-7-5-6-8-13(12)17-14;/h3-8,11,14-15H,9-10H2,1-2H3;1H/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHYWFPZAKIVHQ-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCNC(C)C1COC2=CC=CC=C2O1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CNC(C)C1COC2=CC=CC=C2O1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-2-carboxylate](/img/structure/B5979702.png)
![2-[4-(3-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidin-1-yl)-6-methylpyrimidin-2-yl]phenol](/img/structure/B5979710.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-[(3-methyl-4-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5979715.png)
![[2-(2-methoxyethyl)piperidin-1-yl]-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B5979736.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-N'-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5979742.png)
![2-[(2E)-2-[(E)-[3-(4-acetamidophenyl)sulfonyloxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5979750.png)

![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5979755.png)
![2,2-dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B5979761.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5979762.png)

![7-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5979770.png)
![Ethyl 1-[[3-[3-(azepan-1-yl)-2-hydroxypropoxy]phenyl]methyl]piperidine-4-carboxylate](/img/structure/B5979771.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-(3-phenylpropyl)acetamide](/img/structure/B5979785.png)
